molecular formula C15H17N B15247221 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole

Cat. No.: B15247221
M. Wt: 211.30 g/mol
InChI Key: HXCBUGVQIDWSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions . This method provides a good yield of the desired indole derivative.

Industrial Production Methods

Industrial production of this compound typically involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts is also tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or quinones.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions are frequently employed, using reagents like acetyl chloride and aluminum chloride.

Major Products

The major products formed from these reactions include various substituted indoles, ketones, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole involves its interaction with specific molecular targets. It can bind to various receptors and enzymes, modulating their activity. The indole ring system allows it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-4,5,6,7-tetrahydro-1H-indole
  • 1-Methyl-2-phenylindole
  • 2-Methyl-1H-indole

Uniqueness

2-Methyl-1-phenyl-4,5,6,7-tetrahydro-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydroindole structure provides a balance between rigidity and flexibility, making it a versatile scaffold for drug design and synthesis .

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-methyl-1-phenyl-4,5,6,7-tetrahydroindole

InChI

InChI=1S/C15H17N/c1-12-11-13-7-5-6-10-15(13)16(12)14-8-3-2-4-9-14/h2-4,8-9,11H,5-7,10H2,1H3

InChI Key

HXCBUGVQIDWSGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1C3=CC=CC=C3)CCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.